molecular formula C10H15N3O5 B11750231 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one

Cat. No.: B11750231
M. Wt: 257.24 g/mol
InChI Key: LZCNWAXLJWBRJE-BUJSFMDZSA-N
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Description

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one is a complex organic compound with significant importance in various scientific fields This compound is known for its unique structural properties, which include a pyrimidine ring attached to a ribose sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one typically involves multiple steps. One common method includes the protection of hydroxyl groups, followed by the formation of the pyrimidine ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the pyrimidine ring into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in cellular processes and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved often depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and nucleoside analogs, such as:

  • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one
  • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidine

Uniqueness

What sets 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one apart is its specific structural configuration and the presence of both hydroxyl and methylamino groups. This unique combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one

InChI

InChI=1S/C10H15N3O5/c1-11-6-2-3-13(10(17)12-6)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17)/t5-,7-,8+,9-/m1/s1

InChI Key

LZCNWAXLJWBRJE-BUJSFMDZSA-N

Isomeric SMILES

CNC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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